(R)-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate
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Overview
Description
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the piperazine ring, along with two carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate typically involves the protection of the piperazine ring followed by selective functionalization. One common method is the Buchwald-Hartwig amination, where 1-Boc-piperazine undergoes coupling reactions with aryl halides using catalysts like CuBr/1,1′-bi-2-naphthol and bases such as K3PO4 . Another method involves solvent-free N-Boc protection catalyzed by iodine, yielding the desired compound in high purity .
Industrial Production Methods
Industrial production of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Another piperazine derivative with similar protective groups.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: A related compound with a chloroethyl group.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate: Contains a boronate ester group.
Uniqueness
®-3-tert-Butyl 1-methyl piperazine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and methyl groups, along with the carboxylate groups, make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl (3R)-piperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-9(14)8-7-13(6-5-12-8)10(15)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
BUBHEEAYOAVVNT-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CN(CCN1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCN1)C(=O)OC |
Origin of Product |
United States |
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